molecular formula C14H10Cl2O3 B1330592 2,2'-Dichlorobenzilic acid CAS No. 3152-12-3

2,2'-Dichlorobenzilic acid

Cat. No. B1330592
CAS RN: 3152-12-3
M. Wt: 297.1 g/mol
InChI Key: OJYHUFNZIWRMPT-UHFFFAOYSA-N
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Description

2,2'-Dichlorobenzilic acid is not directly discussed in the provided papers. However, the papers do provide insights into various dichlorobenzene derivatives, which can be used to infer some general characteristics that might be applicable to 2,2'-Dichlorobenzilic acid. For instance, dichlorobenzene derivatives are often used as intermediates in the synthesis of various pharmaceuticals and may exhibit interesting supramolecular chemistry due to the presence of halogen atoms that can participate in halogen bonding .

Synthesis Analysis

The synthesis of dichlorobenzene derivatives typically involves reactions such as diazotization, Meerwein reactions, and oxidation processes. For example, 2,3-Dichlorobenzoic acid, a related compound, is synthesized from 2,3-dichloroaniline through diazotization followed by oxidation with potassium permanganate . Similarly, di-2,4-dichlorobenzyltin dichloride is synthesized from tin powder and di-2,4-dichlorobenzyl chloride in hydrous toluene . These methods suggest that the synthesis of 2,2'-Dichlorobenzilic acid might also involve halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of dichlorobenzene derivatives is often characterized by X-ray diffraction techniques. For instance, the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid was determined to be triclinic with specific unit cell parameters . Similarly, the structure of 2,6-dichloro-4'-N,N-diethylaminoazobenzene was found to be non-planar with a significant dihedral angle between the phenyl rings . These findings suggest that 2,2'-Dichlorobenzilic acid may also exhibit a complex molecular geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of dichlorobenzene derivatives includes their ability to form molecular salts and cocrystals, as well as their interactions with other molecules such as DNA. For example, molecular salts of 2-Chloro-4-nitrobenzoic acid exhibit charge-assisted acid·pyridine/amine heterosynthon as the primary supramolecular synthon, and halogen bonds play a vital role in the crystal stabilization of these molecular adducts . Additionally, the interaction of di-2,4-dichlorobenzyltin complexes with DNA suggests that 2,2'-Dichlorobenzilic acid could also interact with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzene derivatives can vary widely. For example, 1,2-dichlorobenzene is described as a colorless, highly fluid, and non-flammable liquid with an unpleasant odor, insoluble in water but miscible with most organic solvents . The thermal stability of these compounds is also of interest, as seen in the thermal analysis of di-2,4-dichlorobenzyltin complexes, which can exist stably below certain temperatures . These properties are important for the practical application and handling of 2,2'-Dichlorobenzilic acid in various contexts.

Scientific Research Applications

Environmental Monitoring and Pesticide Analysis

  • 2,2'-Dichlorobenzilic acid is studied in the context of environmental monitoring, particularly concerning pesticide application and its metabolites. In a study examining dicofol pesticide applicators, 2,2'-Dichlorobenzilic acid was identified as a urinary metabolite, indicating potential use in monitoring occupational exposure to pesticides (Nigg et al., 1991).

Chemical Properties and Interactions

  • The chemical properties and interactions of 2,2'-Dichlorobenzilic acid have been explored, especially in the context of its triplets and hydrogen adduct radicals. Research on its photolysis provides insights into its chemical behavior and potential applications in various fields, including environmental science and organic chemistry (Mukherjee et al., 1992).

Water Treatment and Pollution Control

  • The compound has been studied in the context of water pollution and treatment. For example, 2,2'-Dichlorobenzilic acid-related compounds like 1,2-dichlorobenzene have been analyzed for their adsorption properties using carbon nanotubes, which is crucial for developing effective water purification methods (Peng et al., 2003).

Phytoremediation Enhancement

  • In the field of phytoremediation, studies have looked into enhancing the removal of herbicides like 2,4-dichlorophenoxyacetic acid from soil and groundwater using bacterial endophytes. This research indicates potential applications of 2,2'-Dichlorobenzilic acid in improving the efficiency of phytoremediation technologies (Germaine et al., 2006).

Analytical Chemistry Applications

  • In analytical chemistry, dichlorobenzoquinone chloroimine, a compound related to 2,2'-Dichlorobenzilic acid, has been used as a color reagent for measuring uric acid in urine. This demonstrates the potential utility of 2,2'-Dichlorobenzilic acid and its derivatives in developing analytical methods (Miller & Oberholzer, 1990).

Safety And Hazards

2,2’-Dichlorobenzilic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life .

properties

IUPAC Name

2,2-bis(2-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-7-3-1-5-9(11)14(19,13(17)18)10-6-2-4-8-12(10)16/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHUFNZIWRMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317027
Record name 2,2'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dichlorobenzilic acid

CAS RN

3152-12-3
Record name NSC310167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310167
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dichlorobenzilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SB Hanna, SA Sarac - The Journal of Organic Chemistry, 1977 - ACS Publications
The rates of oxidation by cerium (IV) of several substituted benzilic acids (unsubstituted, 2, 2'-dichloro, 4, 4'-di-chloro, 4, 4'-dimethyl, 4, 4'-dimethoxy, and 4, 4'-dinitro) to the …
Number of citations: 19 pubs.acs.org
EL Shapiro, EI Becker - Journal of the American Chemical Society, 1953 - ACS Publications
Steric Effects and Spectra in the Tetracyclones Page 1 Oct. Steric Effects and Spectra in the Tetracyclones 4769 [Contribution from the Chemical Laboratories of the Polytechnic Institute …
Number of citations: 21 pubs.acs.org
GE Calf, JL Garnett - Australian Journal of Chemistry, 1966 - CSIRO Publishing
The transition-metal catalysed exchange of aromatic a-hydroxy acids with heavy water has been studied. Benzilic acid and its 00'-dichloro- and pp'-dimethyl derivatives simultaneously …
Number of citations: 5 www.publish.csiro.au
AS Sarac - 1976 - search.proquest.com
KINETIC AND MECHANISTIC INVESTIGATION OF THE CERIUM(IV) OXIDATION OF BENZILIC ACIDS. KINETIC AND MECHANISTIC INVESTIGATION OF THE CERIUM(IV) …
Number of citations: 2 search.proquest.com
JL Brooks - 2010 - search.proquest.com
Anthracenes have broad utility in chemistry. Anthracenyl compounds have been used as fluorescent labels, chiral resolving agents, and to construct small chiral molecules through a …
Number of citations: 5 search.proquest.com
R Sudha, CC Kanakam, G Nithya - Asian Journal of Pharmaceutical and clinical …, 2017
Number of citations: 8

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